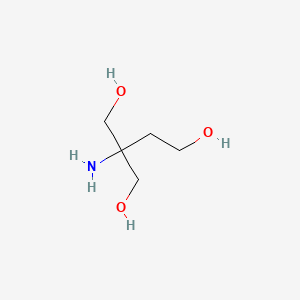
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring with two carboxylic acid groups, one of which is substituted with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutene with carbonyl chloride in the presence of a catalyst to introduce the chlorocarbonyl group. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
化学反应分析
Types of Reactions
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
科学研究应用
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclobutane derivatives.
Industry: It is used in the production of polymers and other materials with unique properties.
作用机制
The mechanism by which (1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The chlorocarbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function.
相似化合物的比较
Similar Compounds
Cyclobutane-1,2-dicarboxylic acid: Lacks the chlorocarbonyl group, making it less reactive in certain types of chemical reactions.
Cyclobutane-1,3-dicarboxylic acid: Has carboxylic acid groups in different positions, leading to different chemical properties and reactivity.
Cyclobutane-1,1-dicarboxylic acid: Features two carboxylic acid groups on the same carbon, resulting in different steric and electronic effects.
Uniqueness
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a chlorocarbonyl group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
31838-29-6 |
|---|---|
分子式 |
C6H7ClO3 |
分子量 |
162.57 g/mol |
IUPAC 名称 |
(1R,2S)-2-carbonochloridoylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7ClO3/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,9,10)/t3-,4+/m0/s1 |
InChI 键 |
ZYDTUTRMHOVKRQ-IUYQGCFVSA-N |
手性 SMILES |
C1C[C@@H]([C@@H]1C(=O)O)C(=O)Cl |
规范 SMILES |
C1CC(C1C(=O)O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


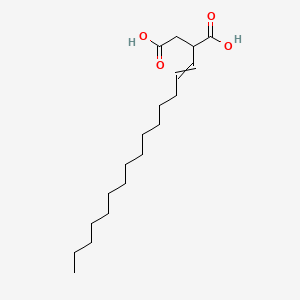

![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
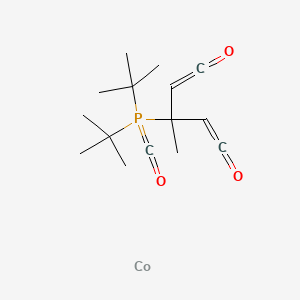
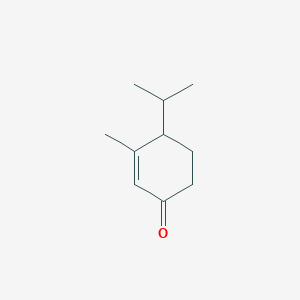
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
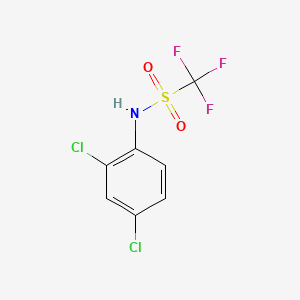

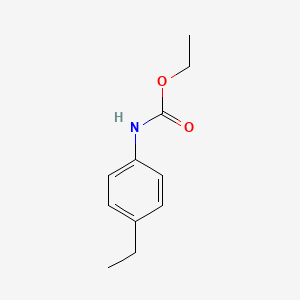


![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)
